molecular formula C11H20N2O B487979 N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine CAS No. 626216-66-8

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine

Cat. No.: B487979
CAS No.: 626216-66-8
M. Wt: 196.29g/mol
InChI Key: WLKHRLBHQGIFKD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine is an organic compound that belongs to the class of diamines This compound features a furan ring substituted with a methyl group at the 5-position and a dimethylamino group attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methyl-furan-2-carbaldehyde and propane-1,3-diamine.

    Formation of Intermediate: The 5-methyl-furan-2-carbaldehyde is reacted with propane-1,3-diamine under mild conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-ethane-1,2-diamine
  • N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-butane-1,4-diamine

Uniqueness

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine is unique due to its specific structural features, such as the presence of a furan ring and the positioning of the dimethylamino group

Properties

IUPAC Name

N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHRLBHQGIFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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